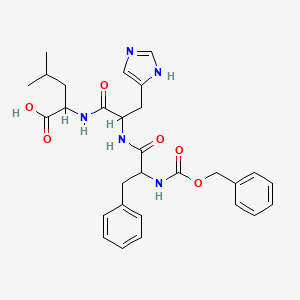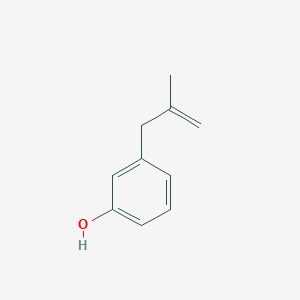![molecular formula C11H16O3 B13903346 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is an organic compound with a unique structure that includes a hydroxypropyl group, a methoxy group, and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 5-methoxy-2-methylphenol with an appropriate alkylating agent, such as ®-2-chloropropanol, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group, forming a hydrocarbon derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.
Substitution: Sodium hydride (NaH) in DMF with an appropriate electrophile.
Major Products
Oxidation: 3-[(2R)-2-oxopropyl]-5-methoxy-2-methylphenol.
Reduction: 3-[(2R)-2-propyl]-5-methoxy-2-methylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxypropyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxyethyl)-5-methoxy-2-methylphenol.
- 3-(2-Hydroxypropyl)-4-methoxy-2-methylphenol.
Uniqueness
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol is unique due to its specific stereochemistry and functional group arrangement. The (2R)-configuration of the hydroxypropyl group can lead to different biological activities compared to its (2S)-enantiomer. Additionally, the presence of both methoxy and methyl groups on the phenol ring can influence the compound’s reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(12)4-9-5-10(14-3)6-11(13)8(9)2/h5-7,12-13H,4H2,1-3H3/t7-/m1/s1 |
Clave InChI |
VOVNVNDGBNLJJB-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1O)OC)C[C@@H](C)O |
SMILES canónico |
CC1=C(C=C(C=C1O)OC)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)


![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)



![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)



![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)

